

Molecular structure

Au

Compound of Interest

Compound Name: Dimethyl fluoromalonate
Cat. No.: B1301775

In-Depth Technical Guide: Dimethyl Fluoromalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical and spectroscopic data for **dimethyl fluoromalonate**.

Molecular Structure and Formula

Dimethyl fluoromalonate, also known as dimethyl 2-fluoropropanedioate, is a fluorinated organic compound with significant potential as a building block in pharmaceuticals and materials science.

Molecular Formula: C₅H₇FO₄[\[1\]](#)

Molecular Weight: 150.10 g/mol [\[1\]](#)

CAS Number: 344-14-9[\[1\]](#)

Synonyms:

- Dimethyl 2-fluoromalonate
- Dimethyl 2-fluoropropanedioate
- 2-Fluoro-malonic acid dimethyl ester
- Propanedioic acid, fluoro-, dimethyl ester

The molecular structure of **dimethyl fluoromalonate** is characterized by a central carbon atom bonded to a fluorine atom, a hydrogen atom, and two methyl groups.

```
graph "Molecular Structure of Dimethyl Fluoromalonate" {
    layout=neato;
    node [shape=plaintext, fontcolor="#202124"];
    edge [color="#202124"];

    C1 [label="C"];
    C2 [label="C"];
    C3 [label="C"];
    O1 [label="O"];
    O2 [label="O"];
    O3 [label="O"];
    O4 [label="O"];
    F1 [label="F"];
    H1 [label="H"];
    CH3_1 [label="CH3"];
    CH3_2 [label="CH3"];
```

```
// Central carbon and its bonds
```

```
C2 -- F1 [pos="2.5,1.5!"];
C2 -- H1 [pos="1.5,1.5!"];
C2 -- C1 [pos="2,2.5!"];
C2 -- C3 [pos="2,0.5!"];
```

```
// First ester group
```

```
C1 -- O1 [label="="];
C1 -- O2;
O2 -- CH3_1;
```

```
// Second ester group
```

```
C3 -- O3 [label="="];
C3 -- O4;
O4 -- CH3_2;
}
```

Caption: Workflow for direct fluorination synthesis.

Methodology:

•

Reaction Setup: In a 500 mL fluorination vessel, dissolve dimethyl malonate (e.g., 20 g) and copper(II) nitrate (e.g., 1 g) in 100 mL of dichloromethane. Add 10 mL of 10% aqueous sodium hydroxide solution and 10 mL of 10% aqueous sodium fluoride solution.

•

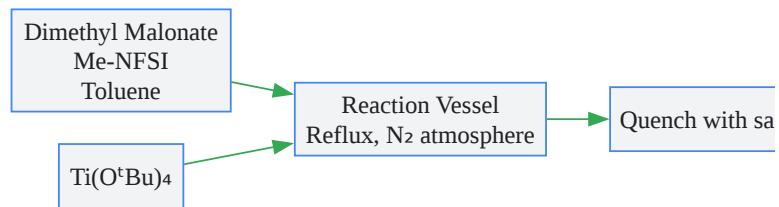
Cooling and Stirring: Cool the reaction mixture to 0–5 °C and stir vigorously using an overhead stirrer.

•

Inert Atmosphere: Purge the system with nitrogen gas for 5 minutes.

Fluorination: Introduce a mixture of fluorine gas in nitrogen (20% v/v) into the reaction mixture at a controlled rate.

Reaction Monitoring: The reaction progress can be monitored by techniques such as ^{19}F NMR or GC-MS to determine the conversion and selectivity of the reaction.


Work-up: After the reaction is complete, purge the vessel with nitrogen. Remove the solvent under reduced pressure and then dilute with a suitable organic solvent for purification.

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. The crude product can be purified by column chromatography or recrystallization.

Synthesis via Lewis Acid-Catalyzed Monofluorination

This method provides an alternative route with high selectivity for the monofluorinated product.[\[1\]](#)

Experimental Workflow:

Caption: Workflow for Lewis acid-catalyzed synthesis.

Methodology:

•

Reaction Setup: To a stirred mixture of dimethyl malonate (1.0 equiv.) and N-fluoro-N-methyl-p-toluenesulfor

•

Reaction Conditions: Heat the reaction mixture at reflux for 2 hours.[\[1\]](#)

•

Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium

•

Extraction: Extract the aqueous layer three times with ethyl acetate.

•

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrat

Logical Relationships in Synthesis

The choice of synthetic route can be guided by several factors, including the desired scale, available reagents,

Key

Scalability
Potential for over-fluorination
Requires specialized equipment

Caption: Decision pathway for **dimethyl fluoromalonate** synthesis.

This guide provides foundational information for researchers working with **dimethyl fluoromalonate**. It is essential for understanding the properties, synthesis, and applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl fluoromalonate | C5H7FO4 | CID 2737111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]
- To cite this document: BenchChem. [Molecular structure and formula of dimethyl fluoromalonate.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/guides/dimethyl-fluoromalonate-synthesis](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.